molecular formula C23H22N4O3S2 B2896421 benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate CAS No. 1105219-86-0

benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate

Cat. No.: B2896421
CAS No.: 1105219-86-0
M. Wt: 466.57
InChI Key: IFQUFAICLLGLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin-4-one core. This bicyclic system is fused with a thiazole ring (containing sulfur and nitrogen) and a pyridazinone moiety (with two additional nitrogen atoms and a ketone group). Key structural features include:

  • Position 7 substitution: A thiophen-2-yl group, introducing aromaticity with sulfur-based electronic effects.
  • Acetate side chain: A benzyl ester functional group, influencing solubility and metabolic stability.

Properties

IUPAC Name

benzyl 2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c28-18(30-15-16-8-3-1-4-9-16)14-27-22(29)20-21(19(25-27)17-10-7-13-31-17)32-23(24-20)26-11-5-2-6-12-26/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQUFAICLLGLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Thiazolopyridazine Core: This step often involves the cyclization of a suitable pyridazine derivative with a thioamide under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophilic intermediate.

    Attachment of the Thiophene Moiety: The thiophene ring is usually introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolopyridazine core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Based on available search results, here's what is known about the applications of benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate:

General Information
this compound is a complex organic compound that is used as a building block for synthesis in chemistry.

Structural Overview
The compound features a thiazolopyridazine core, a piperidine ring, and a thiophene moiety.

  • Thiazolopyridazine Core This core contributes to potential interactions with biological targets.
  • Piperidine Ring This enhances binding affinity and stability.
  • Thiophene Moiety This may influence electronic properties and interactions.

Potential Applications
Research suggests that this compound has potential biological activities, specifically antimicrobial properties, and is being explored in various research contexts. Its structural motifs are similar to compounds that exhibit effectiveness against pathogenic bacteria. It may also interact with nucleic acids or proteins, potentially modulating their functions. The piperidine ring may facilitate hydrophobic interactions, enhancing the compound's affinity for specific enzymes or receptors.

Synthesis
The synthesis of this compound typically involves multiple steps from readily available precursors:

  • Formation of the Thiazolopyridazine Core This involves the cyclization of a suitable pyridazine derivative with a thioamide under acidic or basic conditions.
  • Introduction of the Piperidine Ring This can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophilic intermediate.
  • Attachment of the Thiophene Moiety This is usually introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.
  • Esterification The final step involves the esterification of the carboxylic acid intermediate with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial production would likely follow similar synthetic routes but optimized for large-scale synthesis, including the use of continuous flow reactors and the implementation of green chemistry principles to minimize waste and environmental impact.

Comparison with Similar Compounds

  • Thiazolopyridazine Derivatives Compounds with similar cores but different substituents.
  • Piperidine Derivatives Compounds with a piperidine ring but different core structures.
  • Thiophene Derivatives Compounds with a thiophene ring but different additional functional groups.

Mechanism of Action

The mechanism of action of benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure suggests it could bind to enzymes or receptors, modulating their activity. The thiazolopyridazine core may interact with nucleic acids or proteins, while the piperidine ring could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 4-(2-(2-Methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

This compound (CAS 941949-15-1) shares the thiazolo[4,5-d]pyridazin-4-one core but differs in substituents and functional groups (Table 1) :

Table 1: Structural and Physicochemical Comparison

Feature Target Compound 4-(2-(2-Methyl-4-oxo-7-(p-tolyl)thiazolo[...]benzamide
Position 2 substituent Piperidin-1-yl (C₅H₁₀N) Methyl (CH₃)
Position 7 substituent Thiophen-2-yl (C₄H₃S) p-Tolyl (C₆H₄CH₃)
Side chain Benzyl ester (C₇H₇O₂) Acetamido benzamide (C₈H₈N₂O₂)
Molecular formula C₂₁H₂₀N₄O₃S₂* C₂₂H₁₉N₅O₃S
Molecular weight ~456.5 g/mol* 433.5 g/mol

*Calculated based on structural analysis due to lack of direct data.

Key Differences:

Substituent Effects: The piperidin-1-yl group in the target compound may enhance lipophilicity and receptor-binding versatility compared to the methyl group in the analog. Thiophen-2-yl (electron-rich heteroaromatic) vs.

Functional Groups :

  • The benzyl ester in the target compound is more hydrolytically labile than the acetamido benzamide in the analog, suggesting differences in stability and bioavailability.

Other Pyridazinone Derivatives

Compounds like clofencet (pyridazinecarboxylic acid; ) and barban (carbamate; ) share pyridazinone-related cores but lack the fused thiazole ring . These exhibit distinct applications (e.g., herbicides) due to simpler structures and polar functional groups.

Research Implications and Limitations

  • Data Gaps : Molecular weight, solubility, and biological activity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a complex organic compound with potential biological activities that are being explored in various research contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Structural Overview

The compound features several notable structural components:

  • Thiazolopyridazine Core : Contributes to its potential interactions with biological targets.
  • Piperidine Ring : Enhances binding affinity and stability.
  • Thiophene Moiety : May influence electronic properties and interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

  • The thiazolopyridazine core interacts with nucleic acids or proteins, potentially modulating their functions.
  • The piperidine ring may facilitate hydrophobic interactions, enhancing the compound's affinity for specific enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of thiazolopyridazine have shown effectiveness against various pathogenic bacteria. This compound may possess comparable activities due to its structural similarities .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies on related thiazole derivatives. These studies suggest that the compound could inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. In vitro assays have shown that similar compounds can significantly reduce COX-II activity, indicating a promising avenue for therapeutic applications .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways associated with cell growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds:

Compound Core Structure Biological Activity Remarks
Thiazolopyridazine DerivativesThiazolopyridazineAntimicrobialEffective against various bacteria
Piperidine DerivativesPiperidineAnalgesic/AntidepressantKnown for CNS effects
Thiophene DerivativesThiopheneAntioxidantPotential in material science

Case Studies

Recent studies have highlighted the efficacy of thiazole-based compounds in preclinical trials:

  • Study on Antimicrobial Activity : A derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that benzyl 2-(4-oxo...) could exhibit similar effects based on its structure .
  • In Vitro Cancer Studies : Research demonstrated that certain thiazolopyridazine derivatives induced apoptosis in breast cancer cell lines, indicating a potential pathway for further development in oncology .
  • Anti-inflammatory Trials : Compounds structurally related to benzyl 2-(4-oxo...) displayed IC50 values in the low micromolar range against COX-II, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthesis strategies for benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiazole and pyridazine moieties, followed by functionalization with piperidine and thiophene groups. Key steps include:
  • Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during heterocyclic ring formation .
  • Purification : Column chromatography or recrystallization in ethanol-DMF mixtures (1:1) to achieve >95% purity .
    Example yield optimization: A 72% yield was reported for analogous thiazolo-pyridazin derivatives under similar conditions .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions (e.g., distinguishing thiophene vs. furan ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 467.12 for C₂₃H₂₁N₄O₃S₂) .
  • X-ray Crystallography : Used sparingly due to crystallization challenges, but provides definitive proof of regiochemistry in related compounds .

Q. What in vitro assays are recommended to assess biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases (e.g., JAK2 or EGFR) using fluorescence-based assays (IC₅₀ values reported for similar thiazolo-pyridazines range from 0.5–10 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (typical EC₅₀: 2–15 µM) .
  • Solubility : Pre-screen in PBS (pH 7.4) with DMSO cosolvent (<1% v/v) to avoid aggregation artifacts .

Advanced Research Questions

Q. How can regioselectivity challenges during thiazolo-pyridazine ring formation be addressed?

  • Methodological Answer :
  • Computational modeling : DFT calculations predict favorable transition states for cyclization at the 4,5-d position over alternative sites (ΔG‡ difference: ~3–5 kcal/mol) .
  • Protecting groups : Use of tert-butyloxycarbonyl (Boc) on piperidine to prevent undesired N-alkylation .
  • Reaction monitoring : Real-time TLC (silica gel, ethyl acetate/hexane 3:7) to detect intermediates and adjust conditions .

Q. How to resolve contradictory data in biological activity across studies?

  • Methodological Answer :
  • Orthogonal assays : Validate kinase inhibition via both fluorescence-based and radiometric assays (e.g., 32^{32}P-ATP incorporation) to rule out false positives .
  • Metabolic stability : Assess compound degradation in liver microsomes (human vs. rodent) to explain species-specific discrepancies .
  • Crystallographic validation : Co-crystallize with target proteins (e.g., EGFR) to confirm binding modes vs. computational docking predictions .

Q. What computational approaches predict substituent effects on bioactivity?

  • Methodological Answer :
  • QSAR modeling : Use Hammett constants (σ) for thiophene vs. furan substituents to correlate electronic effects with IC₅₀ values (R² > 0.85 in pilot studies) .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with PI3Kγ) to prioritize piperidine modifications for enhanced binding .
  • ADMET profiling : SwissADME or pkCSM tools predict logP (2.1–3.5) and BBB permeability (low) to guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.